3-(2,4-Dichlorophenyl)acrylic acid
Overview
Description
trans-2,4-Dichlorocinnamic Acid: is an organic compound with the molecular formula C9H6Cl2O2 . It is a derivative of cinnamic acid, where two chlorine atoms are substituted at the 2nd and 4th positions of the benzene ring. This compound is known for its off-white, odorless powder form and is primarily used in laboratory settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aldol Condensation: One common method to synthesize trans-2,4-Dichlorocinnamic Acid involves the aldol condensation of 2,4-dichlorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide.
Industrial Production Methods: : While specific industrial production methods are not widely documented, the processes likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of trans-2,4-Dichlorocinnamic Acid can yield the corresponding alcohol or alkane derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of chlorine atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under controlled conditions.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of trans-2,4-Dichlorocinnamic Acid involves its interaction with various molecular targets, primarily through its electrophilic and nucleophilic sites. The chlorine atoms enhance its reactivity, allowing it to participate in various chemical reactions. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- trans-2,5-Dichlorocinnamic Acid
- trans-3,4-Dichlorocinnamic Acid
- 2,4-Dichlorobenzoic Acid
- 2,4-Dichlorophenylacetic Acid
Comparison
- trans-2,4-Dichlorocinnamic Acid is unique due to the specific positioning of chlorine atoms, which influences its reactivity and biological activity compared to other dichlorinated cinnamic acids .
- The presence of chlorine atoms at different positions in similar compounds can lead to variations in their chemical properties and reactivity, making trans-2,4-Dichlorocinnamic Acid distinct in its applications and effects .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBWABJHRAYGFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870866 | |
Record name | 2,4-Dichlorocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-99-6 | |
Record name | 3-(2,4-Dichlorophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.